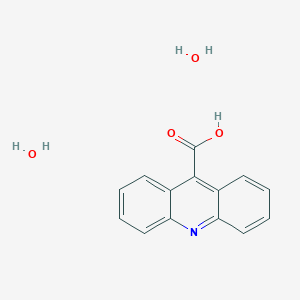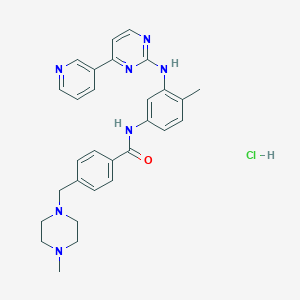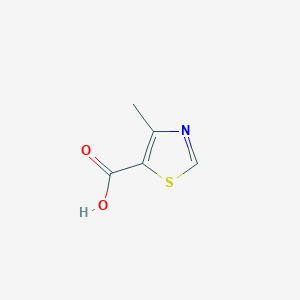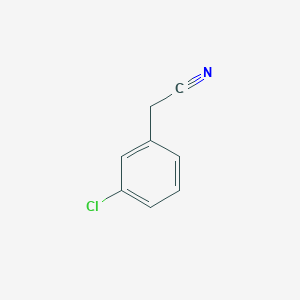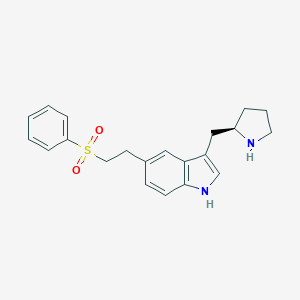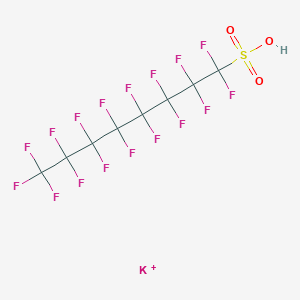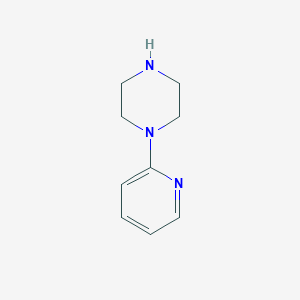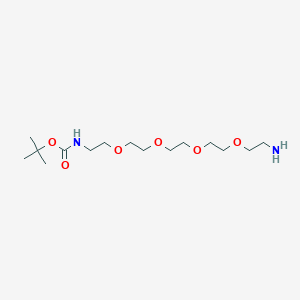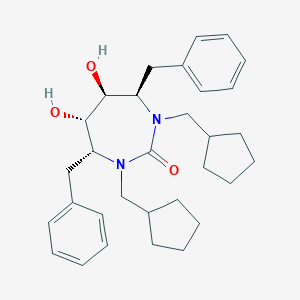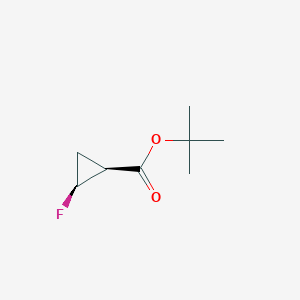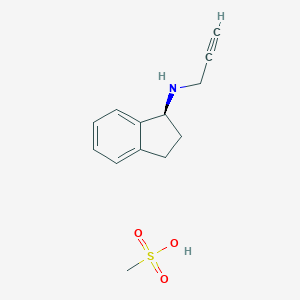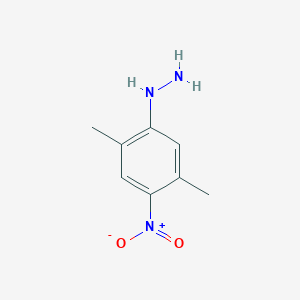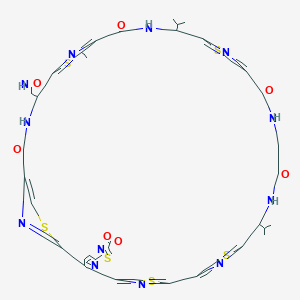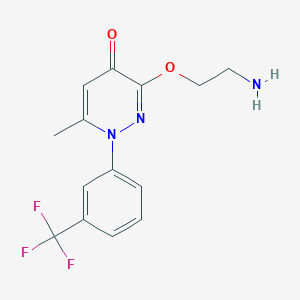
4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is not yet fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. It also acts on the central nervous system to produce analgesic and antipyretic effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- have been extensively studied. It has been found to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It also produces analgesic and antipyretic effects by acting on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- in lab experiments is its potent anti-inflammatory and analgesic activities. It is also relatively easy to synthesize and has a good safety profile. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also shown promising results in the treatment of cancer, and further research is needed to explore its potential as an anticancer agent. Additionally, the development of more efficient synthesis methods and the improvement of its solubility in water are also areas of interest for future research.
Conclusion:
In conclusion, 4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has shown promising results in various fields such as medicinal chemistry, neurodegenerative diseases, and cancer research. Its anti-inflammatory, analgesic, and antipyretic activities make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Synthesemethoden
The synthesis of 4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- involves the reaction between 3-(trifluoromethyl)benzaldehyde and 3-amino-1-propanol in the presence of a catalyst. This reaction yields the intermediate product, which is then treated with methyl isocyanate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, it has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Eigenschaften
CAS-Nummer |
146824-80-8 |
|---|---|
Produktname |
4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- |
Molekularformel |
C14H14F3N3O2 |
Molekulargewicht |
313.27 g/mol |
IUPAC-Name |
3-(2-aminoethoxy)-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C14H14F3N3O2/c1-9-7-12(21)13(22-6-5-18)19-20(9)11-4-2-3-10(8-11)14(15,16)17/h2-4,7-8H,5-6,18H2,1H3 |
InChI-Schlüssel |
WTINKPRHAWGIIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCCN |
Kanonische SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCCN |
Andere CAS-Nummern |
146824-80-8 |
Synonyme |
3-(2-aminoethoxy)-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-on e |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



